3,4,5-Trihydroxybenzenesulfonamide

Description

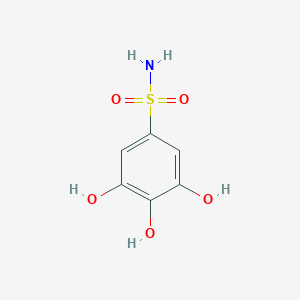

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trihydroxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO5S/c7-13(11,12)3-1-4(8)6(10)5(9)2-3/h1-2,8-10H,(H2,7,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQGCOFCDNGFNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2355804-35-0 | |

| Record name | 3,4,5-trihydroxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Conformation Studies of 3,4,5 Trihydroxybenzenesulfonamide

Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and analyze the molecular properties of 3,4,5-Trihydroxybenzenesulfonamide from a theoretical standpoint. These methods allow for the exploration of its electronic structure, preferred three-dimensional shape, and reactivity patterns.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations can elucidate the distribution of electrons and predict various chemical properties.

Computational analyses of the structural analog, gallic acid, have been performed using DFT with the B3LYP functional and a 6-311++G(df,p) basis set. nih.govcabidigitallibrary.org This level of theory is well-suited for describing the electronic properties of polyphenolic systems. Similar calculations on benzenesulfonamide (B165840) derivatives have also employed DFT methods, such as B3PW91/6-31G(d,p), to analyze their electronic and structural features. mkjc.in

For this compound, DFT calculations would likely show significant delocalization of electrons within the aromatic ring. The electron-donating nature of the three hydroxyl (-OH) groups and the electron-withdrawing nature of the sulfonamide (-SO₂NH₂) group would create a complex electronic environment. Natural Bond Orbital (NBO) analysis on gallic acid confirms the delocalization within the aromatic system. nih.govcabidigitallibrary.org

Key electronic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. For instance, in a study of benzenesulfonamide derivatives, the HOMO-LUMO gap was a key computed parameter. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Basis from Analogous Compounds |

| Electron Delocalization | High within the benzene (B151609) ring | NBO analysis of gallic acid shows significant aromatic delocalization. nih.govcabidigitallibrary.org |

| Substituent Effects | -OH groups are electron-donating; -SO₂NH₂ group is electron-withdrawing | General principles of physical organic chemistry and studies on substituted benzenes. nih.govaps.org |

| HOMO-LUMO Energy Gap | Moderate, influencing its reactivity | A key parameter in DFT studies of both gallic acid and benzenesulfonamides. nih.govresearchgate.net |

Molecular Geometry Optimization and Conformational Analysis

Theoretical geometry optimization allows for the determination of the most stable three-dimensional structure of a molecule. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state.

Full geometry optimization of benzenesulfonamide derivatives has been successfully performed using DFT methods. mkjc.in These studies provide insights into the bond parameters of the sulfonamide group. For example, the S-O bond lengths in a benzenesulfonamide derivative were found to be around 1.424 Å, and the O-S-O bond angle was approximately 119.6°. mkjc.in

The orientation of the hydroxyl groups and the sulfonamide group relative to the benzene ring are key conformational features. The rotation around the C-S and C-O bonds would lead to different conformers. Computational studies on gallic acid have determined its most stable conformation. nih.govcabidigitallibrary.org For this compound, the presence of intramolecular hydrogen bonds between the hydroxyl groups and between a hydroxyl group and the sulfonamide group could play a significant role in stabilizing certain conformations. The planarity of the benzene ring will be slightly distorted by the substituents.

Table 2: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value/Characteristic | Basis from Analogous Compounds |

| S-O Bond Length | ~1.42 Å | DFT calculations on benzenesulfonamide derivatives. mkjc.in |

| O-S-O Bond Angle | ~119-122° | Experimental and theoretical data for benzenesulfonamides. mkjc.in |

| C-S-N Bond Angle | ~106-108° | General values for sulfonamides. |

| Hydroxyl Group Orientation | Oriented to maximize hydrogen bonding | Inferred from studies of polyphenols. |

| Sulfonamide Group Conformation | Torsion angle (C-C-S-N) will determine its orientation relative to the ring | Conformational analysis of substituted benzenesulfonamides. |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scilit.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). nih.gov

For this compound, the MEP map is expected to show highly negative potentials around the oxygen atoms of the hydroxyl and sulfonamide groups, making them likely sites for hydrogen bond acceptance and interaction with electrophiles. nih.govacs.org The hydrogen atoms of the hydroxyl and amine groups will exhibit positive potentials, indicating their role as hydrogen bond donors. Studies on substituted benzenes show that the electrostatic potential above the aromatic ring is also a key feature, influenced by the electron-donating or -withdrawing nature of the substituents. nih.gov The three hydroxyl groups will increase the negative potential of the ring, while the sulfonamide group will decrease it.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By simulating the motions of atoms and molecules over time, MD can explore the conformational landscape, flexibility, and interactions of a molecule in different environments, such as in solution.

MD simulations on the analog gallic acid have been used to study its interaction with biomolecules and to assess the stability of the resulting complexes. nih.govmdpi.com These simulations often analyze parameters like the root-mean-square deviation (RMSD) to gauge structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net For this compound, MD simulations could reveal the dynamics of the hydroxyl and sulfonamide groups, including the flexibility of the S-N bond and the rotation of the substituent groups. Such simulations would also be crucial for understanding how the molecule interacts with water molecules and its conformational preferences in an aqueous environment. The stability of intramolecular hydrogen bonds over time could also be assessed. mdpi.com

Intermolecular Interactions and Supramolecular Assembly (Theoretical Considerations)

The structure and properties of this compound are highly conducive to forming a variety of intermolecular interactions, which can lead to the formation of complex supramolecular assemblies.

The molecule possesses multiple hydrogen bond donors (three phenolic -OH groups and the -NH₂ of the sulfonamide) and hydrogen bond acceptors (the oxygen atoms of the hydroxyl and sulfonamide groups). This functionality strongly suggests that hydrogen bonding will be the dominant force in its crystal packing and self-assembly in solution. nih.gov

Theoretical studies on the crystal structures of benzenesulfonamide derivatives and other highly functionalized molecules like benzene-1,3,5-tricarboxamides (which share the same substitution pattern) reveal the formation of robust hydrogen-bonded networks. nih.govresearchgate.net For instance, sulfonamides are known to form dimeric motifs through N-H···O=S hydrogen bonds. nih.gov In the case of this compound, a rich variety of hydrogen bonding motifs are possible, including chains, sheets, and more complex three-dimensional networks.

Mechanistic Investigations of 3,4,5 Trihydroxybenzenesulfonamide Interactions in Controlled Biological Systems

Modulation of Cellular Oxidative Stress Pathways In Vitro

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the pathogenesis of numerous diseases. The antioxidant potential of 3,4,5-Trihydroxybenzenesulfonamide has been explored through various in vitro assays that assess its ability to scavenge free radicals and influence cellular antioxidant defense mechanisms.

The antioxidant activity of phenolic compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.comnih.govresearchgate.net The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH free radical, a process that can be monitored by the decrease in absorbance at 517 nm. mdpi.com The FRAP assay, on the other hand, evaluates the ability of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), indicating its electron-donating capacity. nih.gov

While specific DPPH and FRAP assay results for this compound are not extensively detailed in the available literature, the structurally related 3,4,5-trihydroxyphenyl derivatives have demonstrated significant radical scavenging activity. researchgate.netnih.gov The presence of the three hydroxyl groups on the benzene (B151609) ring, a core feature of this compound, is crucial for this antioxidant capacity. These hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby interrupting the oxidative chain reactions. researchgate.net

Reactive Oxygen Species (ROS) assays are also critical in determining antioxidant efficacy. These assays directly measure the ability of a compound to neutralize various reactive oxygen species such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide within a cellular environment.

The human intestinal epithelial cell line-6 (HIEC-6) serves as a valuable in vitro model for studying the effects of xenobiotics on the intestinal epithelium. nih.govnih.gov These non-tumorigenic crypt cells are instrumental in assessing how compounds influence cellular responses to oxidative stress. nih.gov Studies involving HIEC-6 cells often measure markers of oxidative stress and the activation of endogenous antioxidant pathways. While direct studies on this compound in HIEC-6 cells are not prominently documented, this cell line is a suitable model for investigating how such a compound might modulate oxidative stress and inflammatory responses in the human intestine. nih.gov For instance, research on other compounds has utilized HIEC-6 cells to monitor the production of extracellular hydrogen peroxide and the release of pro-inflammatory cytokines like IL-6 and IL-8. nih.gov

Enzyme Inhibition and Modulation Studies

The anti-inflammatory properties of compounds are often linked to their ability to inhibit enzymes involved in the inflammatory cascade. Key among these are the cyclooxygenase (COX) enzymes.

Protein denaturation is a process where proteins lose their tertiary and secondary structures, often triggered by heat, chemicals, or stress, leading to a loss of their biological function and contributing to inflammatory responses. nih.govinnpharmacotherapy.com The inhibition of protein denaturation is a recognized in vitro marker for anti-inflammatory activity. nih.govrjptonline.org

In a protein denaturation assay, the ability of a compound to prevent the heat-induced denaturation of a protein, such as bovine serum albumin or egg albumin, is measured. nih.govresearchgate.net A study investigating novel sulfonamide derivatives of gallic acid evaluated the anti-inflammatory activity of this compound (referred to as 3,4,5-THBS) using a protein denaturation assay. researchgate.net The results indicated a concentration-dependent inhibition of protein denaturation. researchgate.net

Table 1: Inhibition of Protein Denaturation by this compound (3,4,5-THBS)

| Concentration (nM) | % Inhibition of Protein Denaturation |

|---|---|

| 1 | ~20% |

| 10 | ~35% |

| 100 | ~50% |

| 1000 | ~65% |

Data is estimated from the graphical representation in the cited source. researchgate.net

Specific Ligand-Biomolecule Binding Dynamics (Non-Clinical Context)

The interaction of a small molecule like this compound with its biological targets is governed by specific binding dynamics. While detailed biophysical studies such as X-ray crystallography or NMR spectroscopy would be required to fully elucidate these interactions, the chemical structure of the compound provides clues. The trihydroxy-substituted phenyl ring and the sulfonamide group are key features that would dictate its binding to proteins. The hydroxyl groups can act as hydrogen bond donors and acceptors, while the sulfonamide group can also participate in hydrogen bonding and electrostatic interactions. These interactions are fundamental to its potential enzyme inhibitory and antioxidant activities.

Theoretical Binding Site Prediction

There are no published studies that have performed theoretical binding site predictions or molecular docking simulations specifically for this compound.

Computational studies on other benzenesulfonamide (B165840) derivatives frequently identify their binding modes within the active sites of metalloenzymes, most notably carbonic anhydrases. nih.govnih.gov These studies typically show the sulfonamide group (-SO₂NH₂) coordinating to the zinc ion present in the enzyme's active site, which is a hallmark of this class of inhibitors. The interactions are further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen and nitrogen atoms and the surrounding amino acid residues.

For a hypothetical interaction of this compound, one could predict that the benzenic core and its trihydroxy substituents would play a significant role in defining binding specificity and affinity through additional hydrogen bonds and van der Waals interactions with residues in the binding pocket. However, without specific computational models, the precise interacting residues, binding energies, and conformational changes remain purely speculative.

In Vitro Interaction Assays (e.g., with isolated enzymes or proteins)

There is no available data from in vitro interaction assays for this compound.

In vitro assays are crucial for determining the biological activity of a compound and elucidating its mechanism of action. For sulfonamides, these assays often involve measuring the inhibition of specific enzymes. nih.gov A common method is the stopped-flow CO₂ hydration assay for carbonic anhydrase, which measures how effectively the compound inhibits the enzyme-catalyzed conversion of carbon dioxide. nih.gov

Results from such assays are typically reported as:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.

Studies on analogous compounds, such as other hydroxylated benzenesulfonamides or derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053), have demonstrated potent, isoform-selective inhibition against various human carbonic anhydrases (hCAs), with Kᵢ values often in the nanomolar range. nih.govnih.gov These studies utilize techniques like fluorescent thermal shift assays and X-ray crystallography to confirm binding and determine the mode of interaction. nih.gov

In the absence of such experimental data for this compound, no definitive statements can be made about its specific enzyme targets, inhibitory potency, or mechanism of inhibition.

Advanced Analytical Chemistry Methodologies for 3,4,5 Trihydroxybenzenesulfonamide Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of 3,4,5-Trihydroxybenzenesulfonamide, providing insights into its functional groups, atomic connectivity, and electronic properties.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering definitive evidence for the presence of specific functional groups. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to its key structural features. The analysis of structurally related compounds, such as 3,4,5-trihydroxybenzoate and benzenesulfonamide (B165840), allows for the prediction of its characteristic spectral peaks.

Key expected vibrational frequencies include a broad band in the 3400-3650 cm⁻¹ region, typical of O-H stretching in the phenolic hydroxyl groups, often broadened due to hydrogen bonding. libretexts.org The N-H stretching vibrations of the sulfonamide group are expected to appear in the 3300-3500 cm⁻¹ range. libretexts.org Furthermore, strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group are anticipated around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene (B151609) ring.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl (-OH) | O-H Stretch | 3400 - 3650 (Broad) |

| Sulfonamide (-NH₂) | N-H Stretch | 3300 - 3500 |

| Sulfonamide (-SO₂) | S=O Asymmetric Stretch | 1350 - 1300 |

| Sulfonamide (-SO₂) | S=O Symmetric Stretch | 1160 - 1120 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are essential for the complete structural confirmation of this compound. Data from analogous compounds like Gallic Acid provides a strong basis for predicting the chemical shifts. nih.govresearchgate.net

In the ¹H NMR spectrum, the aromatic protons on the benzene ring are expected to produce a singlet in the region of δ 7.0-7.2 ppm. nih.govsemanticscholar.org The protons of the three hydroxyl groups and the two protons of the sulfonamide's amino group would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would provide information on each unique carbon atom. The carbons bearing the hydroxyl groups (C3, C4, C5) are predicted to resonate downfield, typically between δ 145-150 ppm. nih.govresearchgate.net The carbon attached to the sulfonamide group (C1) would also be significantly deshielded. The two equivalent aromatic carbons (C2, C6) are expected to appear around δ 109 ppm. nih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in Acetone-d₆)

| Spectrum | Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|---|

| ¹H NMR | H-2, H-6 | ~ 7.14 (s, 2H) |

| Ar-OH | Variable (broad s) | |

| -SO₂NH₂ | Variable (broad s) | |

| ¹³C NMR | C-2, C-6 | ~ 109.2 |

| C-1 | ~ 121.1 | |

| C-4 | ~ 137.8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π-conjugated systems. researchgate.net Phenolic compounds, like this compound, exhibit strong UV absorbance due to π→π* transitions within the benzene ring. researchgate.net The presence of hydroxyl and sulfonamide substituents influences the position and intensity of the absorption maxima (λmax). For polyphenolic compounds, the maximum absorption wavelength is often observed around 270-290 nm. researchgate.net For instance, 1,2,4-Trihydroxybenzene has a UV spectrum peak at 291 nm. This technique is particularly useful for quantitative analysis, as the absorbance is directly proportional to the concentration, following the Beer-Lambert law. ijset.in

Table 3: Predicted UV-Vis Spectroscopy Data for this compound

| Electronic Transition | Expected λmax (nm) |

|---|

Chromatographic Separation Methods

Chromatography is indispensable for the separation and quantification of this compound from complex mixtures. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of non-volatile phenolic compounds. nih.govakjournals.com A reversed-phase HPLC (RP-HPLC) method is typically developed for compounds like this compound.

Method development involves optimizing several parameters. A C18 column is a common choice for the stationary phase due to its ability to separate compounds based on hydrophobicity. nih.govoup.com The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution, often acidified with acetic or formic acid to ensure good peak shape for phenolic compounds. nih.govakjournals.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for efficient separation. akjournals.comoup.com Detection is typically performed using a UV-Vis diode array detector (DAD), set at the compound's λmax (~278 nm), allowing for both quantification and peak purity assessment. nih.govmdpi.com

Table 4: Typical HPLC Parameters for the Analysis of Phenolic Compounds

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Acetic AcidB: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 25 °C |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique, but it is generally limited to thermally stable and volatile compounds. nih.gov Due to its multiple polar hydroxyl groups and the sulfonamide moiety, this compound is non-volatile. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable analogue suitable for GC analysis. nih.govresearchgate.net

Silylation is a common derivatization technique where the active hydrogens in the hydroxyl and amino groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose. The resulting TMS derivative is significantly more volatile and can be analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification based on its mass spectrum and retention time. nih.govresearchgate.net

Table 5: General Gas Chromatography (GC) Parameters for Silylated Phenolic Compounds

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA or MSTFA |

| Column | Capillary column (e.g., CP-Sil 8 CB-MS) |

| Injector Temperature | ~ 280 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

Mass Spectrometry Integration for Identification and Quantification

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC), has become an indispensable tool for the analysis of sulfonamides due to its high selectivity and sensitivity. nih.gov This technique allows for both the definitive identification and precise quantification of target compounds like this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique for analyzing sulfonamide residues. nih.govscispace.com The method combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of tandem mass spectrometry. For sulfonamide analysis, reversed-phase columns, such as C18, are commonly used for chromatographic separation. preprints.orgnih.gov

The mobile phase typically consists of a gradient mixture of an aqueous component (often water with an acid like formic acid) and an organic solvent such as acetonitrile or methanol. scispace.compreprints.orghpst.cz Electrospray ionization (ESI) in positive ion mode is generally employed as the ionization source, as the sulfonamide structure is readily protonated. nih.govhpst.cz In the mass spectrometer, specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and reduces matrix interference, allowing for quantification at very low levels. scispace.com

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Chromatographic Column | Reversed-phase C18 (e.g., 100 mm x 2 mm) | preprints.org |

| Mobile Phase A | Water with 0.1% Formic Acid | scispace.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | preprints.orghpst.cz |

| Flow Rate | 0.2 - 0.5 mL/min | scispace.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | scispace.com |

Tandem mass spectrometry (MS/MS) provides structural information based on the fragmentation of a selected precursor ion. For sulfonamides, fragmentation patterns are often predictable due to their common core structure. researchgate.net Upon collision-induced dissociation (CID), protonated sulfonamides typically undergo cleavage at the sulfonamide bond (S-N bond). researchgate.netnih.gov

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Characteristic product ions would be expected from the cleavage of the S-N bond and subsequent fragmentation of the resulting ions. The analysis of these fragmentation pathways is crucial for the structural confirmation of the analyte. nih.govnih.gov While specific experimental data for this compound is not detailed in the provided sources, a general fragmentation scheme can be proposed based on known sulfonamide behavior.

| Ion Description | Proposed Structure/Fragment | Notes |

|---|---|---|

| Precursor Ion [M+H]⁺ | C₆H₈NO₅S⁺ | Represents the protonated molecule. |

| Product Ion 1 | [M+H - SO₂]⁺ | Represents the neutral loss of sulfur dioxide. |

| Product Ion 2 | [C₆H₆O₃]⁺ | Represents the trihydroxybenzene cation resulting from S-N bond cleavage. |

| Product Ion 3 | [H₂NSO₂]⁺ | Represents the sulfonylaminyl cation from S-C bond cleavage. |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. spectroscopyonline.commostwiedzy.pl For compounds that exhibit poor chromatographic behavior or low detector response, derivatization can significantly enhance analytical performance. libretexts.org

The primary goal of derivatization in this context is to improve the sensitivity and selectivity of the analytical method. mostwiedzy.pl For sulfonamides, which may lack a strong chromophore or fluorophore, derivatization can be employed to attach a moiety that is highly responsive to UV or fluorescence detectors. nih.govresearchgate.net Reagents like fluorescamine react with the primary amine group present in many sulfonamides to produce highly fluorescent derivatives, enabling detection at much lower concentrations. nih.govresearchgate.net

This chemical modification can also improve chromatographic properties by increasing volatility for gas chromatography or altering polarity for better retention and peak shape in liquid chromatography. libretexts.orgnih.gov Furthermore, derivatization can enhance ionization efficiency in mass spectrometry, leading to improved sensitivity. spectroscopyonline.com

To ensure the derivatization reaction is complete, reproducible, and efficient, several reaction conditions must be optimized. Key parameters include the reaction temperature, time, pH, and the concentration of the derivatizing reagent and catalyst. spectroscopyonline.com

Studies on sulfonamide derivatization have shown that optimal conditions can vary significantly depending on the specific reagent and analyte. For instance, the derivatization of sulfonamides with fluorescamine was found to be optimal after 15 minutes at room temperature. researchgate.net In contrast, another study using a different reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, found that the reaction was quantitatively achieved in just a few seconds at room temperature (24°C). nih.gov The stability of the resulting derivative is also a critical factor to evaluate during optimization. nih.govresearchgate.net

| Parameter | Importance | Example from Literature |

|---|---|---|

| Reaction Time | Ensures the reaction proceeds to completion for quantitative analysis. | Optimal time for fluorescamine with sulfonamides was 15 minutes. researchgate.net For 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, the reaction was complete in seconds. nih.gov |

| Reaction Temperature | Affects the rate and efficiency of the reaction. | A study optimizing a reaction found that temperature (from 24 to 55°C) did not have a significant effect, allowing the reaction to proceed at room temperature. nih.govresearchgate.net |

| pH / Buffer | Controls the reactivity of functional groups and the stability of the reagent. | A reaction between an amine and NBD-Cl occurred in a borate buffer at pH 9. tandfonline.com |

| Reagent Concentration | A sufficient excess of the derivatizing agent is needed to drive the reaction to completion. | Optimization involves testing various concentrations to find the point of maximum product yield without introducing interfering byproducts. |

Method Validation Parameters in Academic Research Settings

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. globalresearchonline.net In academic research, it provides documented evidence that the method consistently produces reliable and accurate results. globalresearchonline.netwjarr.com Key parameters, as outlined by international guidelines, include specificity, linearity, range, accuracy, precision, and limits of detection and quantification. globalresearchonline.netaltabrisagroup.com

| Parameter | Definition | Common Acceptance Criteria | Reference |

|---|---|---|---|

| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of other components that may be present in the sample matrix. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. | scispace.comaltabrisagroup.comelementlabsolutions.com |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) > 0.99. Established over a minimum of 5 concentration levels. | globalresearchonline.netwjarr.comgmpinsiders.com |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. | Derived from linearity studies. | wjarr.comelementlabsolutions.comgmpinsiders.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often expressed as percent recovery. | Recovery typically within 80-120% or 90-110% for spiked samples. | preprints.orgaltabrisagroup.comelementlabsolutions.comacgpubs.org |

| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Expressed as Relative Standard Deviation (%RSD). | %RSD typically < 15% or < 20%. | nih.govaltabrisagroup.comelementlabsolutions.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Often determined as a signal-to-noise ratio of 3:1. | nih.govglobalresearchonline.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Often determined as a signal-to-noise ratio of 10:1. | nih.govglobalresearchonline.net |

Specificity and Selectivity Assessment

Specificity in an analytical method is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. These might include impurities, degradation products, or matrix components. Selectivity is the ability of an analytical method to differentiate and quantify the analyte from other substances in the sample.

For this compound, specificity is often confirmed by comparing the chromatograms of a blank sample matrix, a sample spiked with this compound, and a sample containing potential interfering substances. A high degree of specificity is demonstrated when there are no interfering peaks at the retention time of this compound. In a study on a structurally related compound, 3′,4′,5-trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4′-glucuronide, specificity was confirmed by monitoring the clear separation of the marker compound from other compounds in the sample matrix using both base peak intensity (BPI) and ultraviolet (UV) chromatograms. mdpi.com This ensures that the signal measured is solely from the analyte of interest.

Linearity and Calibration Curve Development

Linearity of an analytical procedure is its ability (within a given range) to obtain test results that are directly proportional to the concentration (amount) of the analyte in the sample. A calibration curve is constructed by plotting the analytical signal versus the known concentrations of a series of standards.

The linearity of an analytical method for this compound would be evaluated by preparing a series of standard solutions at different concentrations. For instance, in the analysis of a similar compound, a calibration curve was generated using concentrations ranging from 15.625 to 500 µg/mL. mdpi.com The linearity is typically assessed by the coefficient of determination (R²). A high coefficient of determination, such as 0.999, indicates a strong linear relationship between concentration and the analytical response. mdpi.com

Table 1: Linearity and Calibration Curve Data

| Parameter | Value |

|---|---|

| Concentration Range | 15.625 - 500 µg/mL |

| Number of Data Points | 7 |

| Regression Equation | y = mx + c |

This data is illustrative and based on a study of a structurally related compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

There are several methods for determining LOD and LOQ, including the signal-to-noise ratio and the use of the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.ir A common approach is to use the following equations: LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. mdpi.com In a study of a related trihydroxy compound, the LOD and LOQ were determined to be 0.167 µg/mL and 0.505 µg/mL, respectively. mdpi.com

Table 2: LOD and LOQ Determination

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.167 |

This data is illustrative and based on a study of a structurally related compound.

Precision and Accuracy Evaluations

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often determined through recovery studies.

Precision is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. For the analysis of a related compound, the intraday and interday precision were found to be less than 3% and 6%, respectively. mdpi.com Accuracy was confirmed with an average recovery rate in the range of 90% to 101%. mdpi.com

Table 3: Precision and Accuracy Data

| Parameter | Measurement | Result |

|---|---|---|

| Precision | Intraday (RSD) | < 3% |

| Interday (RSD) | < 6% |

| Accuracy | Recovery Rate | 90 - 101% |

This data is illustrative and based on a study of a structurally related compound.

Structure Activity Relationship Sar Analysis of 3,4,5 Trihydroxybenzenesulfonamide and Its Analogues in Mechanistic Contexts

Influence of Phenolic Hydroxyl Groups on Molecular Interactions

The three phenolic hydroxyl (-OH) groups attached to the benzene (B151609) ring are a defining feature of 3,4,5-Trihydroxybenzenesulfonamide, bestowing upon it a pyrogallol-like core. These hydroxyl groups are pivotal in orchestrating the molecule's interactions with biological systems. Their ability to act as both hydrogen bond donors and acceptors facilitates a versatile and multi-point engagement with the amino acid residues that form the active sites of enzymes and the binding pockets of receptors.

A significant aspect of the phenolic hydroxyl groups is their contribution to the compound's antioxidant properties. The 3,4,5-trihydroxy substitution pattern is particularly effective for scavenging free radicals. This is achieved through the donation of a hydrogen atom, a process that neutralizes reactive oxygen species. The resultant phenoxy radical is stabilized through resonance, a feature enhanced by the presence of the adjacent hydroxyl groups. This configuration is considered more potent in its antioxidant capacity compared to analogues with fewer hydroxyl groups.

Furthermore, the specific arrangement of the hydroxyl groups enables the chelation of metal ions. This is a critical interaction in the context of metalloenzymes, where the compound can bind to the metallic cofactor, potentially leading to the modulation of enzymatic activity. The formation of stable chelate rings with metal ions can inhibit the catalytic function of these enzymes, representing a key mechanism of action.

Impact of Sulfonamide Moiety Modifications on Enzymatic Activity

The sulfonamide (-SO₂NH₂) moiety is a well-recognized pharmacophore, integral to the structure and function of numerous therapeutic agents. In this compound, this functional group imparts distinct physicochemical characteristics that influence its enzymatic interactions.

Alterations to the sulfonamide group can dramatically affect the compound's inhibitory profile against various enzymes. For instance, substitution at the nitrogen atom of the sulfonamide can modify the molecule's acidity, lipophilicity, and steric bulk. These modifications, in turn, can fine-tune the binding affinity and selectivity for a given enzyme target. Research on analogous sulfonamide-containing compounds has demonstrated that N-substitutions can either enhance or diminish inhibitory potency, contingent on the specific enzyme and the nature of the substituent.

The sulfonamide group itself is a potent hydrogen bond donor and acceptor, with its oxygen atoms also capable of participating in hydrogen bonding. This facilitates robust interactions within enzyme active sites. A classic example of this is the interaction of sulfonamides with carbonic anhydrases, where the sulfonamide moiety coordinates with the zinc ion in the active site, leading to potent inhibition. Although specific enzymatic inhibition studies on this compound are not extensively detailed in the provided search results, the presence of the sulfonamide group strongly suggests a potential for this type of inhibitory mechanism.

Comparative Analysis with Gallic Acid and its Other Derivatives on Specific Molecular Targets

To appreciate the contribution of the sulfonamide moiety, it is insightful to compare this compound with its parent compound, gallic acid (3,4,5-trihydroxybenzoic acid), and other related derivatives. Gallic acid is a naturally occurring phenolic compound renowned for its antioxidant properties and has been investigated for a range of biological activities.

| Compound | Core Structure | Key Functional Group | Primary Biological Activities |

| This compound | Pyrogallol (B1678534) | Sulfonamide (-SO₂NH₂) | Antioxidant, Potential Enzyme Inhibitor |

| Gallic Acid | Pyrogallol | Carboxylic Acid (-COOH) | Antioxidant, Anti-inflammatory, Anticancer |

| Methyl Gallate | Pyrogallol | Methyl Ester (-COOCH₃) | Antioxidant, Antimicrobial |

| Propyl Gallate | Pyrogallol | Propyl Ester (-COOC₃H₇) | Antioxidant (food additive) |

The fundamental structural variance between this compound and gallic acid lies in the substitution of the carboxylic acid group with a sulfonamide group. This substitution significantly alters the molecule's electronic and steric landscape. The sulfonamide group is less acidic than the carboxylic acid group and possesses a different three-dimensional conformation, which can lead to distinct binding modes and affinities for molecular targets.

For instance, both gallic acid and its derivatives have demonstrated inhibitory activity against matrix metalloproteinases (MMPs). This inhibition is often mediated by the chelation of the zinc ion within the MMP active site by the hydroxyl groups of the pyrogallol moiety. The nature of the substituent at the 1-position of the benzene ring—be it a carboxylic acid, an ester, or a sulfonamide—can modulate the potency and selectivity of this inhibition. While direct comparative studies on specific molecular targets are not extensively available in the provided search results, the established activities of gallic acid and its esters suggest that this compound may exhibit a unique profile of enzyme inhibition.

Elucidation of Key Pharmacophoric Features for Target Interaction (Theoretical)

A theoretical pharmacophore model for this compound can be constructed based on its structural components. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for a molecule to interact with a specific biological target.

The key pharmacophoric features of this compound are likely to include:

Three Hydrogen Bond Donors: Provided by the three phenolic hydroxyl groups.

Multiple Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl groups and the sulfonamide group.

An Aromatic Ring: The central benzene ring, which can participate in π-π stacking interactions with aromatic amino acid residues in a binding pocket.

A Hydrogen Bond Donor/Acceptor Site: The sulfonamide moiety, where the -NH₂ group can act as a hydrogen bond donor and the -SO₂ group as a hydrogen bond acceptor.

A Potential Metal Chelating Center: The vicinal arrangement of the three hydroxyl groups, which can coordinate with metal ions.

Future Directions in Academic Research on 3,4,5 Trihydroxybenzenesulfonamide

Exploration of Novel Synthetic Pathways

The future of synthesizing 3,4,5-Trihydroxybenzenesulfonamide and its analogues will likely move beyond traditional methods, embracing more efficient, sustainable, and versatile strategies. Key areas of exploration are expected to include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, better reaction control, and ease of scalability. researchgate.netnih.gov For the synthesis of this compound, a multi-step flow process could be designed, starting from gallic acid. This would involve the protection of the hydroxyl groups, followed by sulfonation, amidation, and final deprotection, all within an integrated and automated flow system. This approach would not only improve yield and purity but also allow for the rapid generation of a library of related derivatives for screening purposes.

Electrochemical Synthesis: Electrosynthesis is emerging as a powerful green chemistry tool, often avoiding the need for harsh reagents. A potential electrochemical route for this compound could involve the direct electrochemical oxidation of a suitable gallic acid derivative in the presence of a sulfur dioxide source and an amine. This method could offer a more atom-economical and environmentally friendly alternative to conventional sulfonamide synthesis.

Biocatalysis: The use of enzymes for chemical synthesis provides high selectivity and mild reaction conditions. Future research could focus on identifying or engineering enzymes, such as sulfotransferases, that can catalyze the sulfonation of gallic acid or its derivatives. This biocatalytic approach could lead to a highly specific and sustainable production method for this compound.

Cascade Reactions: Designing cascade reactions, where multiple bond-forming events occur in a single pot, can significantly increase synthetic efficiency. A potential cascade strategy for this compound could involve a one-pot reaction combining the key starting materials under conditions that promote sequential transformations, thereby reducing the number of isolation and purification steps.

A hypothetical comparison of these novel synthetic pathways is presented in Table 1.

Table 1: Hypothetical Comparison of Novel Synthetic Pathways for this compound

| Synthetic Pathway | Potential Advantages | Potential Challenges |

|---|---|---|

| Flow Chemistry | High throughput, improved safety, precise control, scalability. researchgate.netnih.gov | Initial setup cost, potential for clogging. |

| Electrochemical Synthesis | Green chemistry, high atom economy, mild conditions. | Electrode material sensitivity, optimization of reaction parameters. |

| Biocatalysis | High selectivity, environmentally friendly, mild conditions. | Enzyme discovery and engineering, substrate specificity. |

| Cascade Reactions | High efficiency, reduced waste, fewer steps. | Complex reaction design, optimization of compatible conditions. |

Advanced Computational Modeling for Predictive Mechanistic Studies

Computational modeling is set to play a crucial role in accelerating the research and development of this compound by providing predictive insights into its behavior and interactions.

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. DFT studies can help in understanding the molecule's antioxidant potential by calculating bond dissociation energies and ionization potentials of the hydroxyl groups.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound interacts with biological targets, such as enzymes or receptors. These simulations can reveal the stability of binding poses, the role of water molecules in the binding site, and the conformational changes induced in the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it will be possible to correlate the structural features of a series of galloyl sulfonamide derivatives with their biological activity. This will enable the rational design of new analogues of this compound with improved potency and selectivity. A hypothetical QSAR study might involve the parameters shown in Table 2.

Table 2: Hypothetical Descriptors for a QSAR Model of this compound Derivatives

| Descriptor Type | Specific Descriptors | Predicted Property |

|---|---|---|

| Electronic | HOMO/LUMO energies, Mulliken charges | Reactivity, binding affinity |

| Steric | Molecular volume, surface area | Receptor fit, accessibility |

| Hydrophobic | LogP, polar surface area | Membrane permeability, solubility |

| Topological | Connectivity indices, shape indices | Overall molecular shape and branching |

Development of Innovative Analytical Tools for High-Throughput Screening

To efficiently screen libraries of this compound derivatives and to study their properties, the development of innovative and high-throughput analytical tools is essential.

Capillary Electrophoresis (CE): CE offers high separation efficiency, short analysis times, and low sample consumption, making it an ideal technique for the analysis of small molecules like this compound. Future developments could focus on coupling CE with mass spectrometry (CE-MS) for the sensitive and selective analysis of the compound and its metabolites in complex biological matrices.

Biosensors: The development of biosensors for the real-time detection of this compound could revolutionize its study. These could be based on enzymes that interact with the galloyl moiety or on antibodies that specifically recognize the sulfonamide group. Such biosensors could be used for high-throughput screening of its interactions with various biological targets.

High-Throughput Screening (HTS) Assays: Adapting existing HTS platforms or developing new ones will be crucial for rapidly evaluating the biological activities of this compound and its analogues. This could involve cell-based assays to assess cytotoxicity or target-based assays to measure inhibition of specific enzymes.

A summary of potential innovative analytical tools is provided in Table 3.

Table 3: Potential Innovative Analytical Tools for this compound Research

| Analytical Tool | Principle of Operation | Potential Application |

|---|---|---|

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation based on electrophoretic mobility coupled with mass detection. | Quantification of this compound and its metabolites in biological fluids. |

| Enzyme-Based Biosensors | Immobilized enzyme that produces a detectable signal upon interaction with the analyte. | High-throughput screening of enzyme inhibition by this compound. |

| Surface Plasmon Resonance (SPR) | Detection of binding events by changes in refractive index at a sensor surface. | Real-time kinetic analysis of the interaction between this compound and target proteins. |

| Biolayer Interferometry (BLI) | Measurement of interference patterns of white light reflected from a biosensor tip to monitor biomolecular interactions. | High-throughput screening of binding affinity to a wide range of biological targets. |

Investigation of Broader Molecular Interaction Profiles in Non-Clinical Models

To fully understand the therapeutic potential of this compound, it is imperative to investigate its interactions with a wide range of biological molecules beyond its primary targets.

Proteome-Wide Profiling: Techniques such as affinity chromatography coupled with mass spectrometry can be used to identify the full spectrum of proteins that interact with this compound within a cell or organism. This can help in identifying potential off-target effects and new therapeutic applications.

Metabolomic Studies: Investigating how this compound affects the metabolic profile of cells can provide insights into its mechanism of action and potential metabolic liabilities. This can be achieved using techniques like NMR and mass spectrometry-based metabolomics.

In Vitro and In Silico ADME Studies: A crucial area of future research will be the early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. In vitro models using liver microsomes or hepatocytes can provide data on metabolic stability, while in silico models can predict properties like plasma protein binding and potential for drug-drug interactions.

Non-Clinical Model Organisms: The use of model organisms such as zebrafish or Caenorhabditis elegans can provide valuable in vivo data on the bioactivity and potential toxicity of this compound in a whole-organism context, bridging the gap between in vitro studies and more complex mammalian models.

Table 4 outlines potential future studies on the molecular interactions of this compound.

Table 4: Future Directions in Molecular Interaction Profiling of this compound

| Research Area | Methodology | Expected Outcome |

|---|---|---|

| Target Deconvolution | Affinity Chromatography-Mass Spectrometry | Identification of primary and secondary protein targets. |

| Metabolic Profiling | LC-MS/NMR-based Metabolomics | Understanding of the compound's impact on cellular metabolism. |

| Plasma Protein Binding | Equilibrium Dialysis, SPR, HPLC | Determination of the unbound fraction of the compound in plasma. |

| Off-Target Effects | In silico screening, cell-based assays | Prediction and validation of unintended molecular interactions. |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing THBS, and how can hydroxyl group protection be optimized during synthesis?

- Methodological Answer : THBS synthesis typically involves selective sulfonamide formation and hydroxyl group protection. For example, intermediates like TMBS (a methylated precursor) are synthesized by reacting gallic acid derivatives with sulfonating agents under controlled pH (~7–9) to avoid over-sulfonation. Hydroxyl groups are protected using acetyl or tert-butyldimethylsilyl (TBDMS) groups, which are later deprotected under mild acidic or basic conditions . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize side reactions.

Q. How can NMR and IR spectroscopy confirm the structural integrity of THBS?

- Methodological Answer :

- ¹H-NMR : Look for characteristic peaks: (i) aromatic protons (δ 6.8–7.2 ppm for the trihydroxybenzene ring), (ii) sulfonamide NH protons (δ 7.5–8.0 ppm, broad singlet).

- ¹³C-NMR : The sulfonamide sulfur-linked carbon appears at δ 45–50 ppm. Hydroxyl-bearing carbons show deshielded signals (δ 150–160 ppm).

- IR : Key bands include O–H stretching (3200–3500 cm⁻¹), S=O asymmetric/symmetric vibrations (1150–1250 cm⁻¹), and N–H bending (1550–1650 cm⁻¹). Discrepancies in these signals may indicate incomplete deprotection or sulfonation .

Advanced Research Questions

Q. How can CYP2D6-mediated metabolism of THBS be studied in vitro?

- Methodological Answer : Use human liver microsomes (HLMs) or recombinant CYP2D6 enzymes to assess metabolic stability and metabolite formation. Incubate THBS (1–10 µM) with NADPH-regenerating systems at 37°C. Monitor demethylation to THBS via LC-MS/MS, quantifying time-dependent depletion of the parent compound. Kinetic parameters (Km, Vmax) can be derived using Michaelis-Menten plots. Inhibitor studies (e.g., quinidine for CYP2D6) confirm enzyme specificity .

Q. What experimental strategies resolve structural discrepancies in THBS characterization (e.g., unexpected tautomerism or crystallinity issues)?

- Methodological Answer :

- X-ray crystallography : Resolve tautomerism by growing single crystals in polar aprotic solvents (e.g., DMSO/water mixtures).

- Dynamic NMR : Detect proton exchange between tautomeric forms at variable temperatures (e.g., 25–60°C).

- DFT calculations : Compare experimental and computed ¹³C chemical shifts to identify dominant tautomers .

Q. How can THBS derivatives be designed for structure-activity relationship (SAR) studies targeting antioxidant or enzymatic activity?

- Methodological Answer :

- Core modifications : Introduce substituents (e.g., halogens, alkyl chains) at the 3,4,5-trihydroxybenzene ring to modulate electron density.

- Sulfonamide variants : Replace the sulfonamide group with carboxamide or phosphonamide groups to alter hydrogen-bonding capacity.

- Assays : Test antioxidant activity via DPPH radical scavenging assays and enzymatic inhibition using fluorogenic substrates (e.g., CYP450 inhibition assays) .

Q. What methodologies improve THBS bioavailability through logP optimization?

- Methodological Answer :

- logP measurement : Determine partition coefficients using HPLC with a C18 column and a water/octanol shake-flask method.

- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption. Methylation of hydroxyl groups (e.g., TMBS derivative) increases logP from ~0.5 (THBS) to ~2.5, enhancing membrane permeability .

Q. How can THBS-drug interaction risks be evaluated via CYP enzyme inhibition assays?

- Methodological Answer : Perform competitive inhibition assays using CYP isoform-specific substrates:

- CYP2D6 : Dextromethorphan O-demethylation.

- CYP3A4 : Midazolam 1’-hydroxylation.

- Incubate THBS (0.1–100 µM) with HLMs and substrates. Measure IC₅₀ values using LC-MS/MS. A shift in IC₅₀ with pre-incubation suggests time-dependent inhibition .

Q. What challenges arise in achieving regioselective sulfonamide formation during THBS synthesis?

- Methodological Answer : Competing sulfonation at ortho/para positions requires:

- Steric hindrance : Use bulky protecting groups (e.g., trityl) to block undesired positions.

- pH control : Maintain mildly alkaline conditions (pH 8–9) to favor sulfonamide formation over sulfonate esters.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.